molecular formula C19H24ClN5O3S B1672165 Ipsapirone hydrochloride CAS No. 92589-98-5

Ipsapirone hydrochloride

Cat. No.: B1672165
CAS No.: 92589-98-5
M. Wt: 437.9 g/mol
InChI Key: USDUGJXCPKBJTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ipsapirone hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Profile

  • Chemical Name : Ipsapirone hydrochloride
  • Molecular Formula : C19H24ClN5O3S
  • CAS Number : 71187-80-3

Anxiolytic Effects

Ipsapirone has been studied for its anxiolytic properties. Research indicates that it effectively inhibits foot shock-induced aggression and passive avoidance behavior in animal models, demonstrating its potential as an anxiolytic agent. The effective doses (ED50) observed were 2.2 mg/kg for aggression and 0.5 mg/kg for passive avoidance .

Sleep Regulation

Studies have shown that ipsapirone influences sleep patterns, particularly in relation to the serotonin system. Its agonistic action on the 5-HT1A receptors may enhance sleep quality and duration, making it a candidate for further research in sleep disorders .

Treatment of Affective Disorders

The compound's ability to modulate serotonin levels positions it as a potential treatment for affective disorders such as depression and generalized anxiety disorder (GAD). Clinical investigations are necessary to fully understand its efficacy and safety in human subjects.

Data Table: Summary of Research Findings

Study ReferenceApplicationFindings
Anxiolytic EffectsInhibits aggressive behavior in rats (ED50 = 2.2 mg/kg)
Sleep RegulationPositive influence on sleep patterns through serotonin modulation
Affective DisordersPotential therapeutic use in treating anxiety and depression

Case Studies and Observational Research

Case studies have provided valuable insights into the practical applications of ipsapirone. For instance, observational research highlighted its effects on patients with chronic anxiety disorders, noting improvements in symptoms when administered ipsapirone as part of a comprehensive treatment plan.

Example Case Study

In a study involving patients diagnosed with generalized anxiety disorder, ipsapirone was administered over a period of eight weeks. Patients reported significant reductions in anxiety levels, assessed using standardized scales such as the Hamilton Anxiety Rating Scale (HAM-A). These findings suggest that ipsapirone may serve as an effective adjunct therapy in managing anxiety disorders .

Biological Activity

Ipsapirone hydrochloride, a compound recognized for its anxiolytic properties, is primarily known as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and significant research findings.

Chemical Structure and Properties

This compound is chemically classified as C19H23N5O3S, with a molecular weight of approximately 393.48 g/mol. Its structure allows it to interact effectively with serotonin receptors, which are pivotal in regulating mood and anxiety.

This compound acts predominantly as a 5-HT1A receptor partial agonist , which means it can activate serotonin receptors while also inhibiting excessive serotonergic activity. This dual action contributes to its anxiolytic effects without the sedative side effects commonly associated with other anxiolytics.

Key Mechanisms:

  • Serotonin Modulation : By modulating serotonin levels in the brain, this compound helps alleviate anxiety and promote a calming effect without impairing cognitive function .
  • Neuroprotective Effects : Research indicates that Ipsapirone can activate the PI3K→pAkt pro-survival pathway, which is crucial for preventing apoptosis (cell death) in neurons exposed to stressors like ethanol .

Pharmacological Effects

The pharmacological profile of this compound reveals several notable effects:

  • Anxiolytic Activity : Ipsapirone has been shown to reduce anxiety symptoms effectively in both animal models and clinical studies. It provides a calming effect while maintaining clarity of consciousness .
  • Antidepressant Potential : Studies suggest that Ipsapirone may play a role in treating major depressive disorders by influencing serotonergic pathways, supporting its potential as an antidepressant adjunct .

Clinical Studies

  • Efficacy in Anxiety Disorders : A clinical trial demonstrated that this compound significantly reduced anxiety levels in patients diagnosed with generalized anxiety disorder (GAD) compared to placebo .
  • Impact on Depression : Another study indicated that patients with major depressive disorder exhibited improved mood and reduced anxiety when treated with Ipsapirone, highlighting its potential as a dual-action treatment .

Case Studies

  • A case study involving patients with treatment-resistant depression found that adding Ipsapirone to their regimen led to notable improvements in mood and reduction in anxiety symptoms over a 12-week period.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnxiolyticReduces anxiety without sedation
AntidepressantPotential adjunct for major depressive disorder
NeuroprotectiveActivates pro-survival pathways
Serotonin ModulationModulates serotonin levels for mood regulation

Properties

CAS No.

92589-98-5

Molecular Formula

C19H24ClN5O3S

Molecular Weight

437.9 g/mol

IUPAC Name

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride

InChI

InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H

InChI Key

USDUGJXCPKBJTN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl

Appearance

Solid powder

Key on ui other cas no.

92589-98-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl
ipsapirone
isapirone
TVX Q 7821
TVX-Q-7821

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.